
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless liquid with a boiling point of approximately 100°C and a melting point of approximately -45°C. The compound has been widely studied due to its unique structure, which consists of two bromine atoms, two fluorine atoms, and one trifluoromethoxy group. Its molecular formula is C6H3Br2F4O.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has a wide range of applications in the scientific research field. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 2-bromo-5-(trifluoromethoxy)pyrimidine and 2-bromo-4-fluoro-5-(trifluoromethoxy)pyridine. It has also been used as a reagent in the synthesis of various other compounds, such as 2-bromo-3-fluoro-4-methylbenzene and 2-bromo-3-fluoro-4-chlorobenzene.
Wirkmechanismus
The mechanism of action of 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene is not fully understood. However, it is thought that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. Specifically, the bromine atoms in the compound are thought to be the electrophilic sites, while the fluorine atoms are thought to be the nucleophilic sites.
Biochemical and Physiological Effects
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and it has been shown to be mutagenic in certain bacteria. It is also known to be an irritant to skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has several advantages for use in laboratory experiments. It is relatively stable, and it is relatively inexpensive to obtain. Additionally, it is soluble in many organic solvents, which makes it easy to work with in a laboratory setting. However, it is also toxic and volatile, so it must be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene. One potential direction is to investigate its potential use as a starting material in the synthesis of other compounds. Additionally, further research could be done to investigate its biochemical and physiological effects on organisms. Additionally, further research could be done to explore its potential applications in the industrial field. Finally, further research could be done to investigate its mechanism of action and its reactivity with other compounds.
Eigenschaften
IUPAC Name |
1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCMBUHQVYROPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






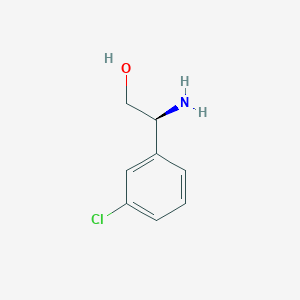
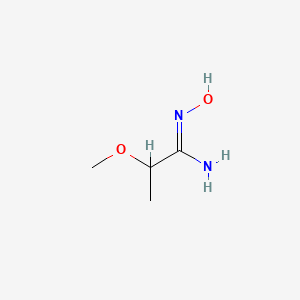
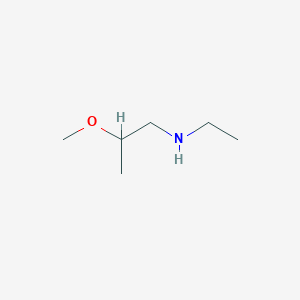
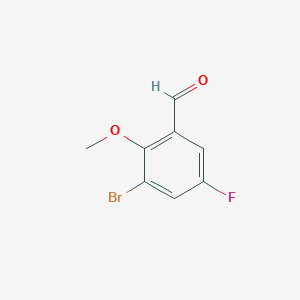
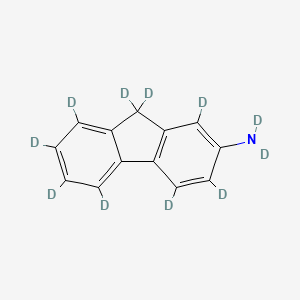
![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)

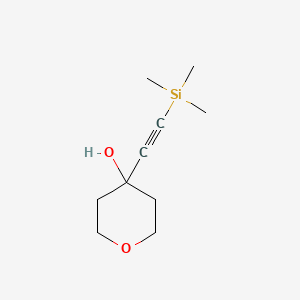
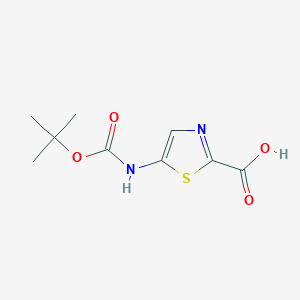
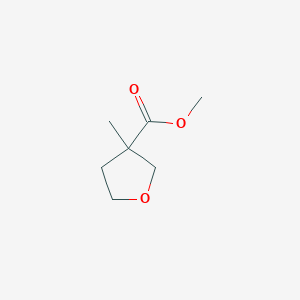
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)